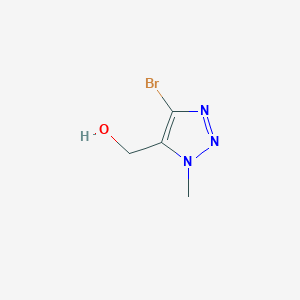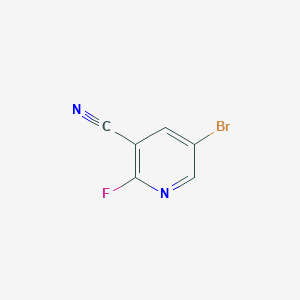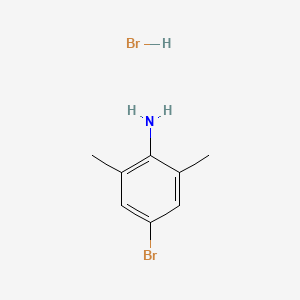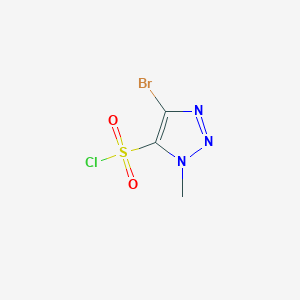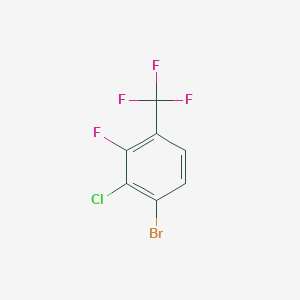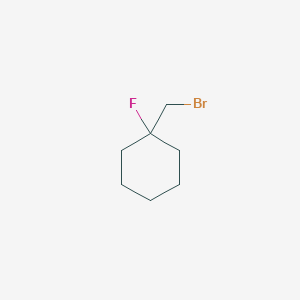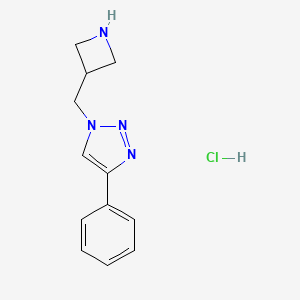![molecular formula C25H20N2OS2 B1382128 N,N'-Bis[2-(phenylthio)phenyl]urea CAS No. 102893-57-2](/img/structure/B1382128.png)
N,N'-Bis[2-(phenylthio)phenyl]urea
Descripción general
Descripción
“N,N’-Bis[2-(phenylthio)phenyl]urea” is an impurity of Quetiapine . Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The molecular formula of this compound is C25H20N2OS2 and it has a molecular weight of 428.58 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of “N,N’-Bis[2-(phenylthio)phenyl]urea” is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The InChI Key of this compound is XVIVNDXMAARHCV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N,N’-Bis[2-(phenylthio)phenyl]urea” has a molecular weight of 428.57 and a molecular formula of C25H20N2OS2 . Further physical and chemical properties such as melting point, boiling point, and density are not available at the moment.Aplicaciones Científicas De Investigación
Inhibition of Translation Initiation
N,N'-diarylureas, including variants similar to N,N'-Bis[2-(phenylthio)phenyl]urea, have been studied for their potential as anti-cancer agents. These compounds can activate the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. An optimization process aimed at improving solubility while preserving biological activity led to the development of non-symmetrical hybrid ureas, which demonstrated potent bioactivities in inhibiting translation initiation (Denoyelle et al., 2012).
Catalyst Development
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, has played a significant role in the development of H-bond organocatalysts, frequently used in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is ubiquitously used in H-bond catalysts, indicating the potential for related compounds like this compound in this field (Zhang, Bao, & Xing, 2014).
Nanochannel Architectures
Urea derivatives are utilized in the self-assembly of structures like one-dimensional nanochannels. Phenyl ether bis-urea macrocycles, for example, form nanochannels that are highly suitable for fundamental molecular transport studies, suggesting a similar potential for this compound in creating unique nanostructured materials (Bowers et al., 2015).
Anion Carriers and Cellular Activity
Bis-thioureas, closely related to bis-ureas, have shown significant activity as transmembrane anion carriers, which is crucial in biological research and medicine, particularly for treating cystic fibrosis. This suggests that this compound could have similar applications in modulating anion transport across cell membranes (Valkenier et al., 2014).
Cytokinin-Like Activity in Plants
Some urea derivatives exhibit positive regulation of cell division and differentiation in plants, acting as cytokinins. These findings open avenues for the potential use of this compound in plant morphogenesis studies (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1,3-bis(2-phenylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS2/c28-25(26-21-15-7-9-17-23(21)29-19-11-3-1-4-12-19)27-22-16-8-10-18-24(22)30-20-13-5-2-6-14-20/h1-18H,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVNDXMAARHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)NC3=CC=CC=C3SC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying and characterizing N,N'-Bis[2-(phenylthio)phenyl]urea in quetiapine fumarate?
A: The presence of impurities in pharmaceutical substances like quetiapine fumarate can impact the drug's safety, efficacy, and stability. Identifying and characterizing impurities like this compound, classified as impurity III in the study, is crucial for several reasons []:
Q2: How was this compound characterized in the study?
A: The research employed a combination of spectroscopic methods to elucidate the structure of this compound []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


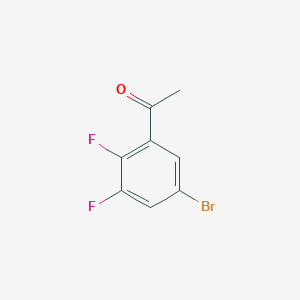

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)
